4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate
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Overview
Description
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate typically involves multi-step organic reactions. One common method includes the condensation of morpholine with propionic acid derivatives, followed by the introduction of the alpha-di-2-thienylmethylene group through a series of coupling reactions. The final step involves esterification with ethyl alcohol and subsequent picrate formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinepropionic acid, alpha-phenylmethylene-, ethyl ester.
- 4-Morpholinepropionic acid, alpha-benzylmethylene-, ethyl ester.
Uniqueness
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate is unique due to the presence of the alpha-di-2-thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
102748-61-8 |
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Molecular Formula |
C24H24N4O10S2 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
ethyl 2-(morpholin-4-ylmethyl)-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H21NO3S2.C6H3N3O7/c1-2-22-18(20)14(13-19-7-9-21-10-8-19)17(15-5-3-11-23-15)16-6-4-12-24-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11-12H,2,7-10,13H2,1H3;1-2,10H |
InChI Key |
XIYUVIZPIDDWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCOCC3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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